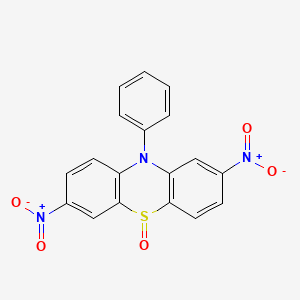
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is a synthetic organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and dye industries. This compound is characterized by the presence of nitro groups and a phenyl group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one typically involves the nitration of 10-phenyl-5lambda~4~-phenothiazin-5(10H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Synthesis of the phenothiazine core.
- Introduction of the phenyl group through a Friedel-Crafts alkylation reaction.
- Nitration of the phenothiazine derivative to introduce nitro groups at the 2 and 7 positions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents such as tin(II) chloride or iron powder in acidic conditions to yield the corresponding diamine.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
Reduction: 2,7-Diamino-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is not well-documented. similar compounds exert their effects through interactions with cellular targets such as enzymes and receptors. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Diamino-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- 2,7-Dichloro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- 2,7-Dimethyl-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
Uniqueness
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
63185-30-8 |
|---|---|
Formule moléculaire |
C18H11N3O5S |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2,7-dinitro-10-phenylphenothiazine 5-oxide |
InChI |
InChI=1S/C18H11N3O5S/c22-20(23)13-7-9-17-16(10-13)19(12-4-2-1-3-5-12)15-8-6-14(21(24)25)11-18(15)27(17)26/h1-11H |
Clé InChI |
OICYNPRHDLRURE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)C4=C2C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
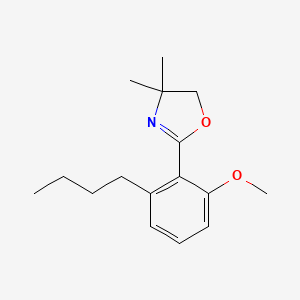

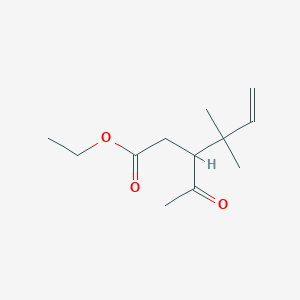
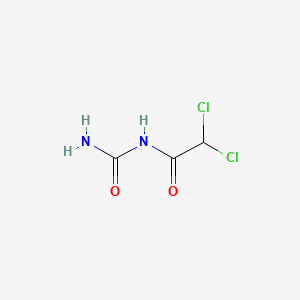
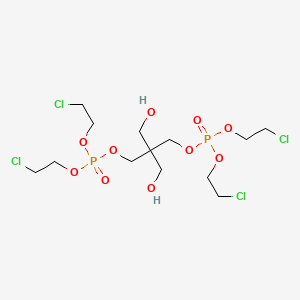

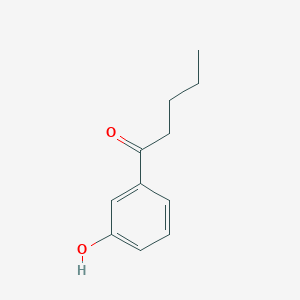
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)

